O-Ethyl piperidine-1-carbothioate
Overview
Description
O-Ethyl piperidine-1-carbothioate is a chemical compound with the molecular formula C8H15NOS . It is a member of the piperidine chemical family, which are structural components of piperine .
Synthesis Analysis
The synthesis of O-Ethyl piperidine-1-carbothioate involves several reaction conditions. Some of these include a reaction in ethanol at 20℃ , aminolysis of O-ethyl S-aryl dithiocarbonates in water at 25℃ with a pH of 10.0 - 10.6 , and reactions with potassium chloride in water at 25℃ .Molecular Structure Analysis
The molecular structure of O-Ethyl piperidine-1-carbothioate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The InChI Key for this compound is YCXOMQXFITYRQP-UHFFFAOYSA-N .Chemical Reactions Analysis
O-Ethyl piperidine-1-carbothioate undergoes various reactions under different conditions. For instance, it reacts in ethanol at 20℃, in water at 25℃ with a pH of 10.94 to 11.54, and with potassium chloride in water at 25℃ .Physical And Chemical Properties Analysis
O-Ethyl piperidine-1-carbothioate has a molecular weight of 173.28 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its lipophilicity Log Po/w (iLOGP) is 2.7 .Scientific Research Applications
Piperidine Alkaloids in Medicinal Chemistry
Piperidine alkaloids, found in plants like those belonging to the Pinus genus, hold significant medicinal importance due to their diverse therapeutic applications. The piperidine heterocycle, in particular, has attracted interest in drug research for its potential to be incorporated into various pharmacophores, leading to new therapeutic profiles. Studies have illustrated the clinical applications of piperidine alkaloids across a range of medical fields, highlighting their role in the development of new drugs with high therapeutic efficacy (L. Singh et al., 2021).
Piperazine and Piperidine Derivatives
Piperazine and its derivatives, closely related to piperidine compounds, have shown a broad spectrum of pharmaceutical applications. These compounds are integral to the rational design of drugs due to their presence in a variety of well-known drugs with therapeutic uses ranging from antipsychotic to anticancer activities. The modification of the piperazine nucleus has been found to significantly impact the medicinal potential of the resulting molecules, suggesting that similar structural manipulations in piperidine derivatives, including O-Ethyl piperidine-1-carbothioate, could yield compounds with valuable pharmacological properties (A. Rathi et al., 2016).
Applications in Bioactive Compound Production
The exploration of endophytes (microorganisms living inside plant tissues) from Piper spp. has revealed the potential for these organisms to produce secondary metabolites, including piperidine and piperine. This avenue of research opens up possibilities for the commercial production of bioactive molecules derived from piperidine structures. Investigating endophytes that produce compounds related to O-Ethyl piperidine-1-carbothioate could enhance our understanding of its applications and facilitate the development of new therapeutics or agricultural chemicals (Shreyasi Mitra et al., 2021).
Safety And Hazards
Future Directions
Piperidines, including O-Ethyl piperidine-1-carbothioate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
O-ethyl piperidine-1-carbothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-2-10-8(11)9-6-4-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXOMQXFITYRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)N1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Ethyl piperidine-1-carbothioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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